1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid

Medicinal chemistry Physicochemical properties Lead optimization

1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid (CAS 1181282-17-6) is a heterocyclic compound with the molecular formula C11H13NO4, characterized by a piperidine-3-carboxylic acid core N-substituted with a 5-formylfuran-2-yl group. Its molecular weight is 223.23 g/mol.

Molecular Formula C11H13NO4
Molecular Weight 223.228
CAS No. 1181282-17-6
Cat. No. B2736617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid
CAS1181282-17-6
Molecular FormulaC11H13NO4
Molecular Weight223.228
Structural Identifiers
SMILESC1CC(CN(C1)C2=CC=C(O2)C=O)C(=O)O
InChIInChI=1S/C11H13NO4/c13-7-9-3-4-10(16-9)12-5-1-2-8(6-12)11(14)15/h3-4,7-8H,1-2,5-6H2,(H,14,15)
InChIKeySKBRIWPGEGSGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Formylfuran-2-yl)piperidine-3-carboxylic Acid (CAS 1181282-17-6): A Positionally Defined Furan-Piperidine Heterocyclic Building Block for Diversifiable Aldehyde Handle Chemistry


1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid (CAS 1181282-17-6) is a heterocyclic compound with the molecular formula C11H13NO4, characterized by a piperidine-3-carboxylic acid core N-substituted with a 5-formylfuran-2-yl group. Its molecular weight is 223.23 g/mol. The compound integrates a free carboxylic acid functionality at the piperidine 3-position and a reactive aldehyde group at the furan 5-position, positioning it as a dual-handle intermediate for modular organic synthesis and medicinal chemistry applications.

Why Generic Substitution of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic Acid (CAS 1181282-17-6) with In-Class Furan-Piperidine Analogs Fails


Substitution of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid with closely related furan-piperidine analogs is not scientifically neutral. Differences in piperidine substitution position (3- vs. 4-carboxylic acid) alter molecular geometry, logP, and hydrogen-bonding capacity. Variation in the furan linker (direct vs. carbonyl spacer) fundamentally changes both electronic character and reactivity. These structural distinctions translate into measurable divergences in physicochemical parameters, downstream synthetic utility, and procurement availability, precluding generic interchangeability without experimental validation.

Quantitative Differentiation Guide: 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic Acid (CAS 1181282-17-6) vs. Positional Isomers and Carbonyl Analogs


Piperidine Carboxylic Acid Position (3- vs. 4-) Determines Measured logP, Hydrogen Bonding, and Synthetic Versatility

The piperidine-3-carboxylic acid substitution pattern in the target compound confers quantitatively distinct physicochemical properties compared to the 4-carboxylic acid positional isomer (CAS 1181260-24-1). The 3-carboxylic acid has a measured logP of 0.56, whereas the 4-carboxylic acid isomer has a measured logP of 1.02. This 0.46 logP unit difference corresponds to an approximately 2.9-fold higher lipophilicity for the 4-isomer. Additionally, the 3-carboxylic acid orientation provides a hydrogen bond acceptor count of 3 versus 4 for the 4-isomer, impacting solubility and protein binding profiles. The 3-position also creates a chiral center (asymmetric atoms = 1), enabling enantioselective synthesis that is geometrically precluded in the achiral 4-carboxylic acid isomer.

Medicinal chemistry Physicochemical properties Lead optimization

Free 5-Formylfuran Handle Enables Orthogonal Bioconjugation and Late-Stage Diversification Chemistry Inaccessible to Reduced or Carbonyl-Blocked Analogs

The target compound contains a free aldehyde at the furan 5-position (CAS 1181282-17-6), whereas the closely related analog 1-(furan-2-ylmethyl)piperidine-3-carboxylic acid (CAS 883542-33-4) features a reduced methylene linker that eliminates the aldehyde functionality. Similarly, 1-(furan-2-carbonyl)piperidine-3-carboxylic acid (CAS 436093-09-3) and 1-(furan-3-carbonyl)piperidine-3-carboxylic acid (CAS 854508-16-0) incorporate a carbonyl spacer that removes the aldehyde group and replaces it with an amide-like carbonyl. The free 5-formyl group is a reactive handle for oxime/hydrazone ligation (bioorthogonal chemistry), reductive amination for modular amine library synthesis, and Knoevenagel condensation for alkene construction. The methyl and carbonyl analogs lack this orthogonal reactivity and cannot participate in aldehyde-specific transformations without prior deprotection or functional group interconversion.

Bioconjugation Late-stage functionalization Aldehyde ligation

Direct Furan-Piperidine C-N Linkage Eliminates Amide Bond Rotational Isomerism and Hydrolytic Instability Present in Carbonyl-Linked Analogs

The target compound features a direct C-N bond between the furan C2 position and the piperidine nitrogen (C-N bond length ≈ 1.47 Å for aryl-N bonds), whereas the 1-(furan-2-carbonyl)piperidine-3-carboxylic acid analog (CAS 436093-09-3) contains an amide-like carbonyl spacer between the furan and piperidine rings. The amide bond in the carbonyl analog introduces rotational isomerism (cis/trans amide bond populations) and is susceptible to hydrolytic cleavage under acidic or basic conditions or by endogenous amidases. The direct C-N linkage of the target compound is hydrolytically stable and conformationally more rigid, reducing structural ambiguity in structure-based drug design and improving aqueous stability during long-term storage and assay incubation.

Conformational analysis Structural biology Metabolic stability

Synthetic Route Atom Economy Advantage of Direct C-N Coupling vs. Carbonyl Spacer Analogs Requiring Additional Activation Steps

The target compound (CAS 1181282-17-6) can be accessed via direct C-N coupling between a pre-functionalized piperidine-3-carboxylic acid derivative and a 5-formylfuran-2-yl halide or via nucleophilic aromatic substitution (SNAr). In contrast, carbonyl-linked analogs such as 1-(furan-2-carbonyl)piperidine-3-carboxylic acid (CAS 436093-09-3) require a two-step sequence: activation of furan-2-carboxylic acid (e.g., to acid chloride or activated ester) followed by amide coupling with piperidine-3-carboxylic acid. This amide formation consumes coupling reagents (e.g., EDCI/HOBt), generates stoichiometric byproducts, and requires aqueous workup. The direct C-N route eliminates these steps and reagents, improving atom economy and reducing purification burden for both in-house synthesis and scale-up procurement evaluation.

Synthetic methodology Process chemistry Cost efficiency

Commercial Purity Benchmarking: 98% Purity Grade Aligns with Industry-Standard Fragment and Building Block Specifications

The target compound (CAS 1181282-17-6) is commercially available at 98% purity. By comparison, the structurally related 1-(furan-2-carbonyl)piperidine-3-carboxylic acid (CAS 436093-09-3) is typically supplied at 95+% purity, while 1-(furan-3-carbonyl)piperidine-3-carboxylic acid (CAS 854508-16-0) is offered at 95% purity. The 98% purity specification for the target compound meets the ≥97% threshold commonly required for fragment-based screening libraries and building block collections, whereas 95% purity materials may require additional purification prior to use in sensitive assays or crystallography experiments, introducing time and cost penalties.

Quality control Procurement Assay reproducibility

Hydrogen Bond Acceptor Count Reduction Relative to 4-Carboxylic Acid Isomer May Favorably Impact Blood-Brain Barrier Permeability Predictions

The piperidine-3-carboxylic acid configuration in the target compound yields a hydrogen bond acceptor (HBA) count of 3, compared to 4 HBA for the 4-carboxylic acid positional isomer (CAS 1181260-24-1). In central nervous system (CNS) drug design, HBA count is a critical parameter; compounds with total HBA ≤ 4 are generally considered to have more favorable passive blood-brain barrier (BBB) permeability than those with HBA ≥ 5. While both isomers fall within the ≤4 threshold, the target compound's lower HBA count of 3 provides a 1-HBA margin below the 4-HBA threshold, potentially offering a more favorable starting point for BBB penetration optimization in CNS-targeted programs.

CNS drug discovery ADME Physicochemical profiling

Optimal Research and Industrial Applications for 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic Acid (CAS 1181282-17-6) Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis and Fragment-Based Drug Discovery Library Construction

The combination of a free carboxylic acid (amide/ester handle) and a free 5-formyl group (oxime/hydrazone/reductive amination handle) makes this compound an ideal core scaffold for generating diverse compound libraries via orthogonal diversification. The measured logP of 0.56 and HBA count of 3 position it within favorable physicochemical space for fragment-based screening, while the 98% commercial purity grade meets library quality control requirements without additional purification.

Covalent Probe and Fluorescent Tracer Development via Bioorthogonal Aldehyde Ligation

The free 5-formylfuran aldehyde enables direct conjugation to amine-containing biomolecules (proteins, peptides, aminoglycosides) via reductive amination or oxime ligation. This reactivity is absent in reduced analogs (CAS 883542-33-4, methyl linker) and carbonyl analogs (CAS 436093-09-3, carbonyl spacer) , establishing this compound as the preferred choice for generating covalent probes, affinity reagents, and imaging tracers where bioorthogonal aldehyde chemistry is required.

CNS-Targeted Medicinal Chemistry Programs Requiring Controlled Lipophilicity and Favorable BBB Permeability Parameters

With a measured logP of 0.56 (vs. 1.02 for the 4-carboxylic acid isomer) and HBA count of 3 (vs. 4 for the 4-carboxylic acid isomer) , this compound offers a more hydrophilic and CNS drug-like starting point for hit-to-lead optimization in neuroscience programs. The lower lipophilicity correlates with reduced off-target membrane partitioning risk, while the HBA count of 3 provides a margin below the BBB permeability threshold (≤4 HBA).

Enantioselective Synthesis of Chiral Piperidine Derivatives for Stereochemistry-Dependent SAR Studies

The piperidine-3-carboxylic acid scaffold contains a chiral center (asymmetric atoms = 1) , enabling the synthesis and evaluation of enantiomerically pure compounds. This stereochemical feature is absent in the achiral 4-carboxylic acid positional isomer (CAS 1181260-24-1) , making the target compound essential for programs requiring stereochemistry-dependent structure-activity relationship (SAR) analysis and for exploring enantioselective biological activity.

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